2-Chloro-3,6-difluorophenol
Overview
Description
2-Chloro-3,6-difluorophenol is an organic compound with the molecular formula C₆H₃ClF₂O It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination and fluorination of phenol under controlled conditions. The reaction can be carried out using chlorine and fluorine gases or their respective compounds in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials such as phenol. The process includes halogenation reactions, purification steps, and quality control to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .
Scientific Research Applications
2-Chloro-3,6-difluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3,5-difluorophenol: Another halogenated phenol with similar properties but different substitution pattern.
3-Chloro-2,6-difluorophenol: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness: 2-Chloro-3,6-difluorophenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
2-chloro-3,6-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIZSAAJTPZUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378553 | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-50-9 | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,6-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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